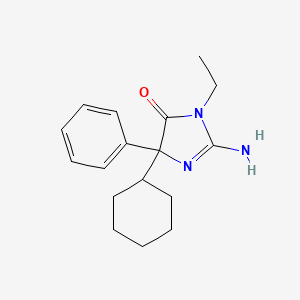

2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative characterized by a bicyclic core structure with a cyclohexyl, ethyl, phenyl, and amino group at specific positions. Imidazolones are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse bioactivities, including anticancer, kinase inhibition, and metal-chelating properties . The compound’s structural complexity arises from the steric and electronic effects of its substituents, which influence its solubility, stability, and interaction with biological targets.

Properties

CAS No. |

922498-00-8 |

|---|---|

Molecular Formula |

C17H23N3O |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

2-amino-5-cyclohexyl-3-ethyl-5-phenylimidazol-4-one |

InChI |

InChI=1S/C17H23N3O/c1-2-20-15(21)17(19-16(20)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3,(H2,18,19) |

InChI Key |

AKAJWHPGSAEAQP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(N=C1N)(C2CCCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable diketone with an amine.

Introduction of the cyclohexyl and phenyl groups: These groups can be introduced via alkylation or acylation reactions.

Final modifications: Adjustments to the amino and ethyl groups can be made through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds within the imidazole class, including 2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one, exhibit anticonvulsant properties. In studies involving animal models, this compound demonstrated significant efficacy in reducing seizure activity, suggesting its potential as a therapeutic agent for epilepsy and related disorders .

Antibacterial Properties

The antibacterial activity of this compound has also been explored. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Antihypertensive Effects

In addition to its antibacterial properties, studies have evaluated the antihypertensive effects of this compound. It has been shown to induce vasorelaxation in experimental models, contributing to lowered blood pressure levels. This effect is likely mediated through the modulation of vascular smooth muscle tone .

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug development. Its derivatives have been synthesized and tested for various pharmacological activities, including anticancer and anti-inflammatory effects. The ability to modify substituents on the imidazole ring allows for the optimization of biological activity and selectivity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticonvulsant Study : A study demonstrated that derivatives of this compound exhibited enhanced anticonvulsant activity compared to traditional treatments. The results indicated a significant reduction in seizure frequency in treated subjects .

- Antibacterial Evaluation : Another research effort focused on synthesizing various derivatives and assessing their antibacterial efficacy against clinical isolates. The findings revealed that certain modifications led to compounds with superior antibacterial properties compared to existing antibiotics .

- Hypertension Treatment : A pharmacological investigation assessed the vasorelaxant effects of the compound in hypertensive rat models. Results indicated a dose-dependent decrease in blood pressure, supporting its potential use as an antihypertensive agent .

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclohexyl-1-ethyl-4-phenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

Pathways: Interference with cellular pathways to exert its effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- The target compound’s cyclohexyl and phenyl groups contribute to high lipophilicity, limiting water solubility. In contrast, sulfonate-containing imidazolones (e.g., Compound 4d) exhibit improved solubility and bioavailability .

- Methoxy (L47) or pyridyl () substituents moderately enhance polarity but are less effective than sulfonates.

Bioactivity Trends: Anticancer Activity: Compound 4d shows potent activity against Hep3B cells (IC₅₀ = 134.2 µM), attributed to its nitro group and sulfonate moiety . The target compound’s bioactivity remains uncharacterized in the evidence but may differ due to the absence of electron-withdrawing groups. Kinase Inhibition: L45 and L47 demonstrate kinase inhibition via phenylamino and chromenyl groups, suggesting that the target compound’s amino group could similarly interact with kinase ATP-binding pockets .

Metal Coordination :

- Imidazolones with thioether or pyridyl groups (e.g., ) form stable complexes with transition metals like Cu and Co, enabling applications in catalysis or redox-active therapies . The target compound lacks such coordinating groups, limiting its utility in metal-based applications.

Molecular Docking and Computational Insights

While molecular docking data for the target compound is absent, studies on analogous imidazolones (e.g., Compound 4d) reveal binding affinities ranging from −6.8 to −8.7 kcal/mol for proteins like EGFR or CDK2, driven by π-π stacking and hydrogen bonding . The cyclohexyl group in the target compound may sterically hinder such interactions compared to planar benzylidene substituents.

Biological Activity

2-Amino-5-cyclohexyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one, commonly referred to as a derivative of imidazolones, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features include:

- Imidazole ring : A five-membered ring containing nitrogen atoms, contributing to its reactivity.

- Cyclohexyl and phenyl groups : These hydrophobic moieties may enhance membrane permeability and influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antimicrobial properties. For instance, certain related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound's interaction with cellular mechanisms has been investigated in various cancer models. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) generation .

- Enzyme Inhibition : Some studies have focused on the ability of these compounds to inhibit key enzymes involved in metabolic pathways. For example, tyrosinase inhibition is significant for applications in skin disorders .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes .

- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines treated with imidazole derivatives .

- Antioxidant Activity : The antioxidant properties may contribute to the compound's protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Inhibits tyrosinase | |

| Antioxidant | Reduces ROS levels |

Recent Research Developments

Recent studies have expanded on the potential therapeutic applications of this compound:

- Synthesis and Characterization : New synthetic routes have been developed to enhance yield and purity, facilitating further biological testing .

- In Vivo Studies : Preliminary animal studies suggest promising results for anti-inflammatory effects, warranting further exploration into its pharmacokinetics and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.